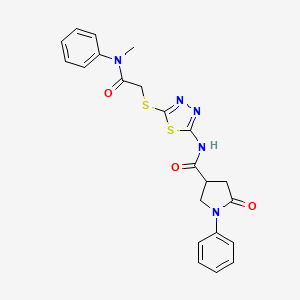
2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from basic precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . These methods indicate that the synthesis of the compound of interest would likely involve chlorination, amide formation, and possibly cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These techniques would be essential in determining the structure of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, ensuring the correct placement of substituents and the integrity of the molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical for amides, chlorophenoxy groups, and indolinones. These could include nucleophilic substitution reactions, hydrolysis of the amide bond under acidic or basic conditions, and electrophilic aromatic substitution on the chlorophenoxy ring .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide are not directly reported, related compounds have shown a range of biological activities. For example, some derivatives have exhibited significant antibacterial activity against various bacterial strains and moderate enzyme inhibition . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the chlorophenoxy and indolinone groups, as well as the overall molecular conformation.
科学的研究の応用
Chlorophenols in Environmental Science
Chlorophenols, such as those reviewed in studies on municipal solid waste incineration and their role as precursors to dioxins, highlight the environmental relevance of chlorinated organic compounds (Peng et al., 2016). These studies show that chlorophenols can be products of incomplete combustion and may form through several pathways, including oxidative conversion or hydrolysis of chlorobenzene. The understanding of these mechanisms is crucial for managing and mitigating environmental pollution.
Toxic Effects and Mechanisms in Biology
Research into the toxic effects of chlorophenols on fish demonstrates the biological impact of such compounds, emphasizing the generation of reactive oxygen species and potential for oxidative stress (Ge et al., 2017). This research underlines the importance of studying the toxicity mechanisms of chlorophenols to understand their environmental and biological effects better.
Herbicide Toxicity and Environmental Behavior
The analysis of global trends in studies about the herbicide 2,4-D highlights the environmental persistence and toxicity concerns associated with chlorophenoxy herbicides (Zuanazzi et al., 2020). Such research underscores the need for continued investigation into the environmental fate, behavior, and impact of these compounds, which may be relevant to understanding the effects of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-15-7-4-13(8-11(15)9-17(20)22)19-16(21)10-23-14-5-2-12(18)3-6-14/h2-8H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQQZUUQOORAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

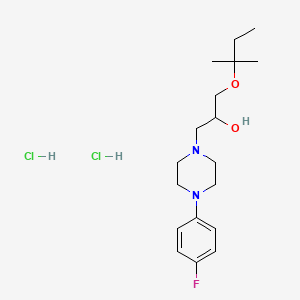
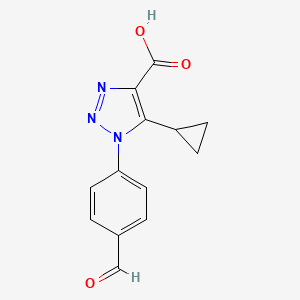

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)
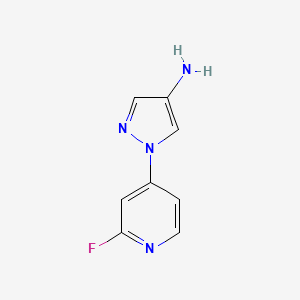
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)
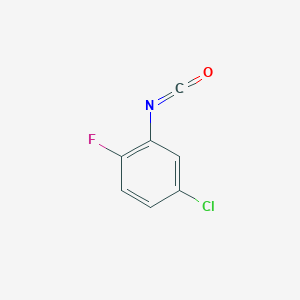
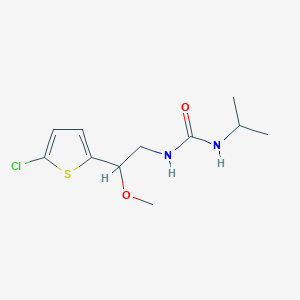
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)
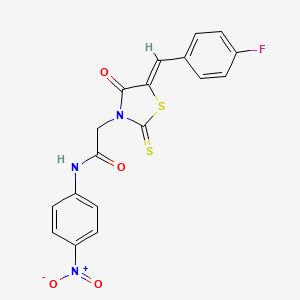
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
